2,4-Dichlorophenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
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Overview
Description
2,4-Dichlorophenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of dichlorophenyl, phenyl, and trifluoromethyl groups attached to the thiophene ring, making it a molecule of interest in various fields of research due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone (such as acetophenone) with elemental sulfur and a nitrile (such as malononitrile) in the presence of a base like sodium ethoxide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide (CF3I) and a suitable catalyst.
Attachment of the Phenyl and Dichlorophenyl Groups: The phenyl and dichlorophenyl groups can be introduced through Suzuki-Miyaura cross-coupling reactions, which involve the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated, nitrated, or alkylated derivatives
Scientific Research Applications
2,4-Dichlorophenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl 4-phenylthiophene-2-carboxylate: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylate: Lacks the dichlorophenyl group, which may influence its overall properties.
2,4-Dichlorophenyl 5-(trifluoromethyl)thiophene-2-carboxylate: Lacks the phenyl group, potentially altering its interactions with biological targets.
Uniqueness
The presence of both dichlorophenyl and trifluoromethyl groups in 2,4-Dichlorophenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate makes it unique compared to its analogs. These groups can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
(2,4-dichlorophenyl) 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F3O2S/c19-11-6-7-14(13(20)8-11)25-17(24)15-9-12(10-4-2-1-3-5-10)16(26-15)18(21,22)23/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNXPTIDGUHKLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)C(=O)OC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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